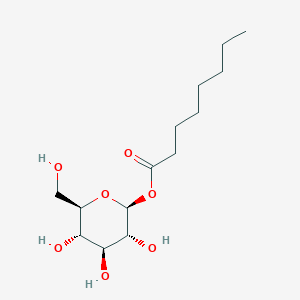

1-Octanoyl-beta-D-glucopyranoside

Description

Context of Non-Ionic Detergents in Biochemical and Biophysical Investigations

Detergents are broadly classified as ionic, zwitterionic, or non-ionic, based on the charge of their hydrophilic head group. youtube.com Non-ionic detergents, which possess uncharged, hydrophilic heads, are particularly valuable in biochemical and biophysical research. sigmaaldrich.com Unlike their ionic counterparts, non-ionic detergents are considered "mild" or "non-denaturing" because they are adept at breaking lipid-lipid and lipid-protein interactions without disrupting the critical protein-protein interactions that maintain a protein's native structure and function. sigmaaldrich.comyoutube.com This property is paramount for isolating membrane proteins in their biologically active forms. sigmaaldrich.com

Common non-ionic detergents feature head groups made of polyoxyethylene moieties or glycosidic groups. sigmaaldrich.com Those with glycosidic head groups, such as alkyl glucosides, are synthesized from the condensation of a long-chain fatty alcohol and glucose, often from renewable plant sources. nih.gov Their simple, well-defined chemical structures and the ability to be easily removed by dialysis make them superior for many applications in the study of membrane proteins. researchgate.netnih.gov

Overview of 1-Octanoyl-β-D-glucopyranoside as a Model Alkyl Glucoside for Academic Research

Among the various alkyl glucosides, 1-Octanoyl-β-D-glucopyranoside, also commonly referred to as n-octyl-β-D-glucopyranoside (octyl glucoside), has emerged as a particularly effective and widely used non-ionic detergent. researchgate.netnih.gov It is a glycoside derived from glucose and octanol (B41247). ontosight.ai Its utility stems from several key properties that make it an ideal tool for the solubilization and purification of membrane proteins. ontosight.ainih.gov

One of the most critical properties of a detergent is its critical micelle concentration (CMC), the concentration at which detergent monomers begin to self-assemble into micelles. 1-Octanoyl-β-D-glucopyranoside has a relatively high CMC compared to many other non-ionic detergents, which facilitates its removal from protein solutions via dialysis. researchgate.netnih.gov Furthermore, it forms small, uniform micelles, which is advantageous for structural and functional studies of solubilized proteins. researchgate.netnih.gov The well-defined structure of both the monomer and the micelle contributes to its superiority in membrane protein research. researchgate.netnih.gov

Current Academic Research Landscape and Significance of 1-Octanoyl-β-D-glucopyranoside Studies

The academic research landscape continues to heavily rely on 1-Octanoyl-β-D-glucopyranoside for a variety of applications. Its primary use remains the solubilization of membrane proteins for functional and structural characterization. ontosight.aiscientificlabs.co.uk For instance, it has been instrumental in studying the activity of enzymes like cytochrome c oxidase. researchgate.netnih.gov

Recent research also delves into the fundamental mechanisms of detergent-membrane interactions. Time-lapse atomic force microscopy has been used to visualize the solubilization of supported lipid bilayers by octyl glucoside, providing new insights into its unique properties. nih.gov Studies have shown that below its CMC, it can disorganize the molecular packing of lipids, and above the CMC, it can cause the complete desorption of the bilayer. nih.gov

Furthermore, research efforts are directed towards the synthesis and purification of 1-Octanoyl-β-D-glucopyranoside and its analogs. Improved synthesis methods aim to produce highly pure detergent, free from contaminating compounds that could interfere with sensitive biochemical assays. researchgate.netnih.govnih.gov Enzymatic synthesis using whole cells of yeast like Pichia etchellsii is also being explored as an efficient and environmentally friendly approach. nih.gov The development of derivatives and hybrid detergents seeks to expand the toolkit available for membrane protein research, offering altered stability or solubilizing properties for specific applications. ontosight.airesearchgate.net

Molecular dynamics simulations are also being employed to characterize the structure and behavior of 1-Octanoyl-β-D-glucopyranoside micelles in aqueous solutions, providing a detailed, atom-level understanding of their properties. researchgate.net These computational studies complement experimental data and help in the rational design of new detergents.

In some contexts, 1-Octanoyl-β-D-glucopyranoside itself is the subject of study, for example, as a competitive inhibitor of the Na+-dependent D-glucose cotransporter in the small intestine. nih.gov This highlights the diverse roles this compound can play in biochemical investigations.

| Property | Value | Source |

| Chemical Formula | C₁₄H₂₈O₆ | ontosight.ai |

| Common Name | n-octyl glucoside | ontosight.ai |

| Type | Non-ionic detergent | ontosight.ai |

| Critical Micelle Concentration (CMC) | ~20-25 mM | nih.gov |

| Micelle Molecular Weight | ~8,000 - 29,000 Daltons | researchgate.netnih.govnih.gov |

| Aggregation Number | ~27 - 100 | nih.gov |

Chemical Synthesis Routes of 1-Octanoyl-β-D-glucopyranoside for Laboratory Utilization

The laboratory synthesis of 1-Octanoyl-β-D-glucopyranoside, a non-ionic surfactant widely used in biochemical research for solubilizing membrane proteins, typically involves a multi-step chemical process. A common and historically significant approach is the Koenigs-Knorr method. This method involves the reaction of an acetylated sugar halide, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, with an alcohol, in this case, octanol. The reaction is typically promoted by a heavy metal salt, traditionally silver carbonate. The resulting product is an acetylated octyl glucoside, which then undergoes deacetylation using a base like sodium methoxide (B1231860) in methanol to yield the final product, 1-Octanoyl-β-D-glucopyranoside.

A general representation of this two-step synthesis is as follows:

Glycosylation: 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide + Octanol → 1-Octyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside

Deacetylation: 1-Octyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside → 1-Octanoyl-β-D-glucopyranoside

Optimization of Catalytic Systems and Reaction Conditions

Significant research has been directed towards optimizing the catalytic systems and reaction conditions to improve the efficiency, cost-effectiveness, and safety of 1-Octanoyl-β-D-glucopyranoside synthesis. A notable advancement involves the replacement of expensive and light-sensitive silver salts with more economical and stable catalysts.

One such development is the use of zinc oxide as a catalyst. google.com This method involves reacting 2,3,4,6-tetra-acetyl bromo-glucose with octanol in the presence of zinc oxide. google.com The reaction can be carried out at temperatures ranging from 20°C to 120°C for 12 to 48 hours. google.com The use of an organic solvent like ethyl acetate, acetone, methylene dichloride, or toluene can also be incorporated. google.com Following the glycosylation step, deacetylation is performed using sodium methoxide in methanol to yield 1-Octanoyl-β-D-glucopyranoside. google.com

The table below summarizes the optimized reaction conditions using zinc oxide as a catalyst.

| Parameter | Condition |

| Catalyst | Zinc Oxide |

| Reactants | 2,3,4,6-tetra-acetyl bromo-glucose, Octanol |

| Molar Ratio (Bromo-glucose:Octanol:ZnO) | 1:(0.3 ~ 3): (0.098 ~ 2) |

| Temperature | 20°C - 120°C |

| Reaction Time | 12 - 48 hours |

| Deacetylation Reagent | Sodium Methoxide in Methanol |

Development of Cost-Effective and Efficient Synthetic Pathways

The primary driver for developing new synthetic pathways is the reduction of production costs associated with traditional methods. The high cost of silver-based catalysts in the Koenigs-Knorr synthesis has been a significant drawback. The adoption of zinc oxide as a catalyst presents a more cost-effective alternative due to its lower price and greater stability. google.com This substitution not only reduces the direct cost of the catalyst but also simplifies the operational aspects of the synthesis, as zinc oxide is not prone to light-induced decomposition and does not require preparation immediately before use. google.com

Furthermore, efforts to improve efficiency have focused on optimizing reactant ratios and reaction parameters to maximize yield and purity. For instance, in the zinc oxide-catalyzed synthesis, the mass ratio of 1-octyl-2,3,4,6-tetra-acetyl-β-D-glucopyranoside to methanol and sodium methoxide for the deacetylation step is optimized to be 1:(2 ~ 10):(0.01 ~ 0.5). google.com Recrystallization of the intermediate, 1-octyl-2,3,4,6-tetra-acetyl-β-D-glucopyranoside, using a methanol-water solvent system can further enhance the purity of the final product. google.com

Regioselective Acylation for the Synthesis of Novel 1-Octanoyl-β-D-glucopyranoside Derivatives

Regioselective acylation allows for the specific modification of one or more hydroxyl groups on the glucopyranoside ring, leading to the synthesis of novel derivatives with potentially altered properties and applications.

Strategies for Site-Selective Modification of the Glucopyranoside Moiety

Achieving site-selectivity in the acylation of the glucopyranoside moiety of 1-Octanoyl-β-D-glucopyranoside is a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. Various strategies have been developed to control the position of acylation.

One approach involves the use of organocatalysts. For example, the 4-dimethylaminopyridine (DMAP)-catalyzed acetylation of octyl β-D-glucopyranoside has been investigated. researchgate.net The regioselectivity of this reaction is influenced by the counterion of the catalytic DMAP-acetyl complex, suggesting that the deprotonation of the transition state plays a crucial role. researchgate.net Noncovalent interactions between the acetate ion and the substrate appear to direct the acylation towards the secondary hydroxyl groups. researchgate.net

Another strategy is the direct acylation under controlled conditions. For instance, direct dimolar pentanoylation of octyl β-D-glucopyranoside in a pyridine-chloroform solvent system has been shown to yield the 3,6-di-O-pentanoate derivative. unimas.mysemanticscholar.org This intermediate can then be further acylated at the remaining 2- and 4-positions to produce novel di-O-acyl esters. unimas.mysemanticscholar.org

The choice of acylating agent and reaction temperature can also dictate the site of acylation. Site-selective 6-O-hexanoylation of octyl β-D-glucopyranoside has been achieved at low temperatures. researchgate.netgrowingscience.com This was accomplished by the slow addition of hexanoyl chloride to a solution of octyl β-D-glucopyranoside at ice-cooled temperatures without a catalyst. growingscience.com The resulting 6-O-hexanoylglucoside can then be subjected to further acylation at the C-2, C-3, and C-4 positions. researchgate.netgrowingscience.com

Synthesis of Acylated Analogues with Varied Hydrophobic Chain Lengths

The synthesis of acylated analogues of 1-Octanoyl-β-D-glucopyranoside with varied hydrophobic chain lengths allows for the fine-tuning of the compound's physicochemical properties, such as its hydrophilic-lipophilic balance (HLB). This is typically achieved by reacting 1-Octanoyl-β-D-glucopyranoside or a regioselectively protected intermediate with acyl halides of different chain lengths.

For example, after the initial regioselective 6-O-hexanoylation of octyl β-D-glucopyranoside, the resulting intermediate can be treated with various acyl halides (e.g., octanoyl chloride, decanoyl chloride, lauroyl chloride) to introduce different acyl chains at the remaining hydroxyl positions. researchgate.netgrowingscience.com This approach has been used to synthesize a series of novel O-acylglucopyranosides with varying hydrophobic tails at the C-2, C-3, and C-4 positions. researchgate.netgrowingscience.com

A study detailed the synthesis of several acylated derivatives starting from octyl β-D-glucopyranoside. semanticscholar.org The initial 3,6-di-O-pentanoate was further reacted to produce 2,4-di-O-acyl esters. semanticscholar.org This demonstrates a versatile method for creating a library of acylated analogues.

Enzymatic Synthesis Approaches for 1-Octanoyl-β-D-glucopyranoside and Related Bioactive Compounds

Enzymatic synthesis offers a green and highly selective alternative to chemical methods for the production of 1-Octanoyl-β-D-glucopyranoside and its derivatives. These methods often utilize glycosidases, which can catalyze the formation of glycosidic bonds under specific conditions.

One common enzymatic approach is transglucosylation, where a glucosyl donor is used to transfer a glucose moiety to an acceptor, in this case, octanol. For example, β-glucosidase from the thermotolerant yeast Pichia etchellsii has been used to synthesize octyl-β-D-glucopyranoside. nih.gov In this process, p-nitrophenyl β-D-glucopyranoside (pNPG) serves as the glucosyl donor. nih.gov The reaction conditions, such as glucosyl donor concentration, enzyme units, and initial water activity, are optimized to maximize the product yield, with conversion yields reaching nearly 70%. nih.gov

Another enzymatic strategy is reversed hydrolysis, where the enzyme catalyzes the condensation of glucose and octanol. Almond β-glucosidase has been employed for this purpose, often immobilized on a solid support to enhance its stability and reusability. semanticscholar.org The use of co-solvents, such as a mixture of t-butyl alcohol and water, can significantly increase the yield of octyl glucoside. semanticscholar.org

The table below provides a comparative overview of two enzymatic synthesis approaches.

| Parameter | Transglucosylation (Pichia etchellsii) | Reversed Hydrolysis (Immobilized Almond β-Glucosidase) |

| Enzyme | Cell wall bound β-glucosidase | Immobilized β-glucosidase |

| Glucosyl Donor | p-nitrophenyl β-D-glucopyranoside (pNPG) | Glucose |

| Acceptor | Octanol | Octanol |

| Key Optimization Factors | Glucosyl donor concentration, enzyme units, water activity | Co-solvent system, fed-batch operation to minimize substrate inhibition |

| Reported Yield | ~70% conversion with pNPG | 134 mM octyl glucoside concentration after 336 h in fed-batch mode |

Enzymatic methods can also be used to synthesize derivatives of 1-Octanoyl-β-D-glucopyranoside. For instance, a chemoenzymatic approach has been developed to produce octyl β-D-glucopyranoside uronic acid. lu.se This involves the selective oxidation of the primary hydroxyl group of 1-Octanoyl-β-D-glucopyranoside using the catalyst system Trametes versicolor laccase and 2,2,6,6-tetramethylpiperidinyloxy (TEMPO) with oxygen from the air as the oxidant. lu.se This process introduces a carboxyl group, converting the non-ionic surfactant into an anionic one. lu.se

Advanced Synthetic Methodologies and Chemical Derivatization for Research Applications

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H26O7 |

|---|---|

Molecular Weight |

306.35 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] octanoate |

InChI |

InChI=1S/C14H26O7/c1-2-3-4-5-6-7-10(16)21-14-13(19)12(18)11(17)9(8-15)20-14/h9,11-15,17-19H,2-8H2,1H3/t9-,11-,12+,13-,14+/m1/s1 |

InChI Key |

MHQWMCFSLKPQTC-LPUQOGTASA-N |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CCCCCCCC(=O)OC1C(C(C(C(O1)CO)O)O)O |

Origin of Product |

United States |

Biophysical Characterization of 1 Octanoyl β D Glucopyranoside Micelles in Research Media

Critical Micelle Concentration (CMC) Determination and its Significance in Research Applications

The critical micelle concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) begin to self-assemble into organized structures called micelles. For 1-Octanoyl-β-D-glucopyranoside, also known as n-octyl-β-D-glucoside (OG), this value is a crucial parameter in its widespread research applications, particularly in membrane biochemistry.

The CMC of 1-Octanoyl-β-D-glucopyranoside in aqueous solutions is consistently reported to be in the range of 20-25 mM at temperatures between 20-25°C. sigmaaldrich.comsigmaaldrich.com Specific values from various sources include 0.025 M (~0.7% w/v), 24-26 mM, and 20-25 mM. wikipedia.orgagscientific.comsigmaaldrich.com One source reports a CMC of 14.5 mM at 25°C, while another indicates a range of 18-20 mM for a deuterated version of the compound. sigmaaldrich.commoleculardimensions.com The CMC can be determined by monitoring changes in the physical properties of the surfactant solution as a function of concentration. A common method involves measuring the surface tension, where the CMC is identified by an inflection point in the plot of surface tension versus the logarithm of the concentration. researchgate.net Other techniques include capillary electrophoresis, which detects changes in solution viscosity. nih.gov

The significance of the relatively high CMC of 1-Octanoyl-β-D-glucopyranoside lies in its utility for solubilizing and purifying integral membrane proteins. wikipedia.orgsigmaaldrich.com Above its CMC, it effectively solubilizes these proteins without typically causing denaturation. wikipedia.orgsigmaaldrich.com The high CMC is advantageous because it allows for the detergent to be easily removed from the final protein extracts through dialysis, a process that is more difficult with detergents that have low CMCs. agscientific.comsigmaaldrich.com This property has made 1-Octanoyl-β-D-glucopyranoside a preferred detergent for applications such as improving the selectivity of immunoprecipitation of phosphotyrosine-modified proteins and in protein crystallization. wikipedia.orginterchim.fr

The CMC is influenced by environmental factors. For instance, the presence of salts like sodium chloride can affect the CMC. researchgate.net The Krafft temperature (Tk), the temperature above which micelles can form, is another important consideration. For alkyl glucosides, the α-anomers generally have higher Krafft temperatures than the β-anomers, and the β-anomers are significantly more soluble in water. nih.gov

Table 1: Reported Critical Micelle Concentration (CMC) Values for 1-Octanoyl-β-D-glucopyranoside

| CMC Value | Temperature | Method | Source |

| 0.025 M | 25°C | Not Specified | wikipedia.org |

| 24-26 mM | Not Specified | Not Specified | agscientific.com |

| 20-25 mM | 20-25°C | Not Specified | sigmaaldrich.comsigmaaldrich.com |

| 20-25 mM | Not Specified | Not Specified | sigmaaldrich.com |

| 0.025 mol/L | 25°C | Surface Tension | researchgate.net |

| 14.5 mM | 25°C | Not Specified | sigmaaldrich.com |

| 18-20 mM | Not Specified | Not Specified | moleculardimensions.com |

| 21.2 mM | 25°C | Wilhelmy Plate | nih.gov |

Thermodynamics of Micellization in Various Experimental Conditions

The process of micellization is governed by thermodynamic principles, and understanding these is key to predicting the behavior of 1-Octanoyl-β-D-glucopyranoside in different experimental settings. The standard Gibbs free energy of micellization (ΔG°m) for this surfactant can be determined from its CMC. researchgate.netnih.gov Studies have shown that the ΔG°m is consistent with values obtained from considering the free energy of interactions between the hydrophobic parts of the surfactant molecules within the aqueous phase. nih.gov

The enthalpy of micellization (ΔH°m) and the entropy of micellization (ΔS°m) provide further insight into the driving forces of this process. The micellization of non-ionic surfactants in aqueous solutions is often characterized by an enthalpy-entropy compensation. cdnsciencepub.com This means that a change in enthalpy is often offset by a proportional change in entropy. The temperature dependence of the CMC can be used to calculate ΔH°m and ΔS°m. cdnsciencepub.comresearchgate.net For many non-ionic surfactants, the CMC initially decreases with increasing temperature and then increases, indicating a complex interplay between enthalpy and entropy. researchgate.net

In the case of 1-Octanoyl-β-D-glucopyranoside, isothermal titration calorimetry (ITC) has been used to study the thermodynamics of micelle formation. The change in heat capacity upon demicellization (ΔCp) has been determined, providing information about the change in the hydrophobic surface area exposed to the solvent. researchgate.net The thermodynamics of micellization are also affected by the presence of co-solutes. For instance, the presence of dimethyl sulfoxide (B87167) (DMSO) can influence the CMC and the enthalpy of micelle formation. researchgate.net

Interfacial Activity and Adsorption Behavior at Air-Liquid Interfaces

1-Octanoyl-β-D-glucopyranoside, as a surfactant, exhibits significant interfacial activity, meaning it readily adsorbs at interfaces, such as the air-liquid interface. This adsorption leads to a reduction in the surface tension of the aqueous solution. The effectiveness of a surfactant is often characterized by the surface tension at the CMC (γCMC).

The adsorption behavior of 1-Octanoyl-β-D-glucopyranoside at the air-water interface can be described by adsorption isotherms, such as the Langmuir or Szyszkowski equations. nih.gov From surface tension measurements, the Gibbs surface excess concentration, which is the excess concentration of the surfactant at the interface compared to the bulk solution, can be determined. nih.gov This parameter provides a measure of how densely the surfactant molecules are packed at the interface.

The thermodynamics of adsorption, including the standard Gibbs free energy of adsorption (ΔG°ads), can be calculated from the surface tension data. nih.gov It has been shown that the values of ΔG°ads for 1-Octanoyl-β-D-glucopyranoside determined by various theoretical models are in good agreement. nih.gov

The structure of the surfactant molecule, including the nature of the headgroup, influences its interfacial activity. For instance, n-octyl-β-D-thioglucopyranoside, a related surfactant where the oxygen atom linking the headgroup and tail is replaced by a sulfur atom, has been shown to have a more hydrophilic headgroup compared to common polyoxyethylenic nonionic surfactants. acs.orgresearchgate.net The interfacial properties of 1-Octanoyl-β-D-glucopyranoside are also affected by temperature and the presence of salts. researchgate.netacs.orgresearchgate.net

Mechanistic and Biochemical Investigations of 1 Octanoyl β D Glucopyranoside Interactions in Model Systems

Mechanism of Membrane Solubilization and Protein Extraction in Research

1-Octanoyl-β-D-glucopyranoside, a non-ionic detergent, is a crucial tool in membrane biochemistry, prized for its ability to solubilize biological membranes and extract proteins while often preserving their native structure and function. Its effectiveness stems from its amphipathic nature, possessing a hydrophilic glucopyranoside headgroup and a hydrophobic octanoyl tail. This structure allows it to interact favorably with both the aqueous environment and the lipidic core of biological membranes.

The solubilization of lipid bilayers by 1-Octanoyl-β-D-glucopyranoside is a concentration-dependent process that can be described by a three-stage model. In the initial stage, at low concentrations, detergent monomers partition into the lipid bilayer. As the concentration of the detergent increases, the bilayer becomes saturated with the detergent molecules, leading to the second stage, where the lamellar structure of the membrane begins to break down, forming mixed micelles composed of lipids and detergent. In the final stage, at high detergent concentrations, the entire lipid bilayer is transformed into mixed micelles, resulting in complete solubilization of the membrane.

Interaction with Artificial Lipid Bilayers and Model Membranes (e.g., Supported Lipid Bilayers)

The interaction of 1-Octanoyl-β-D-glucopyranoside with artificial lipid bilayers has been visualized in real-time using techniques such as atomic force microscopy (AFM). These studies have provided a detailed view of the solubilization process. When supported lipid bilayers, for instance, those composed of a mixture of dioleoylphosphatidylcholine (DOPC) and dipalmitoylphosphatidylcholine (DPPC), are exposed to 1-Octanoyl-β-D-glucopyranoside at concentrations below its critical micelle concentration (CMC), the detergent does not solubilize the entire bilayer. Instead, it induces a disorganization of the more ordered gel-phase DPPC domains, causing them to dissolve into the liquid-crystalline DOPC matrix.

However, when the concentration of 1-Octanoyl-β-D-glucopyranoside is raised above its CMC, the detergent rapidly and completely desorbs the entire supported lipid bilayer from its solid support. Interestingly, this is often followed by a redeposition of lipid-detergent patches onto the surface, which can eventually fuse to reform a continuous bilayer. This dynamic process of solubilization and reconstitution is a key factor in its utility for manipulating membrane components in research.

Studies on giant unilamellar vesicles (GUVs) have further elucidated the initial, sub-solubilizing interactions. At these concentrations, the insertion of 1-Octanoyl-β-D-glucopyranoside into the vesicle bilayer occurs without causing disruption. Instead, it leads to morphological changes and fluctuations in membrane curvature, highlighting the subtle ways the detergent can modify the physical properties of a lipid bilayer before complete solubilization.

Preservation of Membrane Protein Conformation and Functional Activity during Solubilization and Reconstitution in In Vitro Systems

A primary application of 1-Octanoyl-β-D-glucopyranoside in biochemical research is the extraction and purification of integral membrane proteins. Its widespread use is attributed to its characteristically "mild" nature, meaning it can disrupt the lipid bilayer to release embedded proteins without typically causing their denaturation. This is because glucosides, as a class of detergents, tend to disrupt lipid-lipid and protein-lipid interactions more readily than the protein-protein interactions that are crucial for maintaining a protein's tertiary and quaternary structure.

The ability of 1-Octanoyl-β-D-glucopyranoside to form small, uniform micelles is also advantageous. Once a membrane protein is extracted, it is typically encased in a detergent micelle, which shields its hydrophobic transmembrane domains from the aqueous solvent. The small and relatively homogeneous size of 1-Octanoyl-β-D-glucopyranoside micelles can be beneficial for subsequent structural and functional studies of the purified protein.

Furthermore, the high critical micelle concentration (CMC) of 1-Octanoyl-β-D-glucopyranoside facilitates its removal from protein preparations. This is a critical step for reconstituting the purified membrane protein into an artificial lipid environment, such as liposomes, to study its function in a more native-like context. The ease of detergent removal by methods like dialysis allows for the controlled formation of proteoliposomes where the protein's activity can be assayed. For example, the successful reconstitution of the melibiose (B213186) carrier into liposomes has been achieved using this detergent.

Impact on Specific Biochemical Processes in Preclinical Models

The interactions of 1-Octanoyl-β-D-glucopyranoside extend beyond simple membrane solubilization, with research demonstrating its ability to modulate specific biochemical processes in various in vitro and preclinical models.

Modulation of Cellular Integrity in In Vitro Cell Lines (e.g., Inhibition of Cavitation-Induced Cell Lysis)

The effect of 1-Octanoyl-β-D-glucopyranoside on the integrity of cells exposed to physical stressors like ultrasonic cavitation has been a subject of investigation. Some initial reports suggested that this compound could completely inhibit cavitation-induced cell lysis in vitro. nih.gov The proposed mechanism for this protective effect was the quenching of damaging free radicals produced during inertial cavitation. wikipedia.org

| Concentration of 1-Octanoyl-β-D-glucopyranoside | Effect on Cavitation | Effect on Cell Lysis | Reference |

|---|---|---|---|

| 1 mM | Increased | Increased | wikipedia.org |

| 5 mM | Decreased | Decreased | wikipedia.org |

Interactions with Transport Proteins in Isolated Membrane Vesicles (e.g., Competitive Inhibition of Na+-Dependent D-Glucose Cotransporter)

1-Octanoyl-β-D-glucopyranoside has been shown to directly interact with and modulate the function of specific transport proteins. A notable example is its effect on the Na+-dependent D-glucose cotransporter (SGLT1), a key protein in the absorption of glucose in the small intestine.

Studies using brush-border membrane vesicles isolated from the small intestines of rabbits, rats, and humans have demonstrated that 1-O-n-octyl-beta-D-glucopyranoside acts as a competitive inhibitor of Na+-dependent D-glucose uptake. agscientific.com This means that the detergent competes with D-glucose for binding to the transporter protein. The inhibitory effect is specific, as the detergent does not simply disrupt the integrity of the vesicles; it has no effect on the equilibrium uptake of glucose and does not inhibit glucose uptake in the absence of a sodium gradient. agscientific.com The competitive nature of this interaction has been confirmed through kinetic analyses using Dixon and Hunter and Down plots. agscientific.com The selectivity of this inhibition is further supported by the observation that the detergent has only a modest influence on amino acid uptake. agscientific.com

| Transport Protein | Interaction with 1-Octanoyl-β-D-glucopyranoside | Mechanism of Interaction | Model System | Reference |

|---|---|---|---|---|

| Na+-dependent D-glucose cotransporter (SGLT1) | Inhibition of D-glucose uptake | Competitive inhibition | Intestinal brush-border membrane vesicles | agscientific.com |

Exploration of Interactions with Biomacromolecules Beyond Membrane Proteins

While the primary application of 1-Octanoyl-β-D-glucopyranoside is in the study of membrane proteins and lipid bilayers, there is evidence of its interaction with other types of biomacromolecules, although this area is less extensively researched.

The mild, non-denaturing properties of glucosides suggest that they are less likely to disrupt the intricate structures of soluble proteins compared to harsher detergents. moleculardimensions.com Their mode of action is primarily centered on disrupting lipid-based structures rather than protein-protein interactions. moleculardimensions.com This characteristic is fundamental to its use in preserving the native state of proteins during extraction.

There are some indications of its interaction with other biological macromolecules. For instance, its ability to lower the hydrophobicity of surfaces has been explored as a means to prevent the adhesion of bacteria like Staphylococcus epidermidis and Pseudomonas aeruginosa to contact lenses. This suggests an interaction with components of the bacterial cell surface, which could include proteins and polysaccharides, thereby interfering with the processes of microbial colonization.

In the context of enzymatic reactions, 1-Octanoyl-β-D-glucopyranoside itself is synthesized via an enzymatic process using β-glucosidase. This inherently involves a direct interaction between the enzyme and the glucoside molecule during catalysis.

While direct, in-depth studies on the interaction of pure 1-Octanoyl-β-D-glucopyranoside with nucleic acids are not widely reported, research on technical mixtures of alkyl polyglycosides (APGs) has shown interactions with DNA. These studies, often in combination with other surfactants, suggest that the hydrophobic alkyl chain plays a role in the interaction, potentially leading to the compaction of the DNA structure. However, the precise nature of the interaction of pure 1-Octanoyl-β-D-glucopyranoside with nucleic acids remains an area for further investigation.

Disruption of Endotoxin-Protein Interactions for Purification Methodologies

Endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, are common and challenging impurities in biopharmaceutical protein production. researchgate.netnih.gov These molecules can form stable complexes with proteins, making their removal a critical and often difficult step in purification processes. researchgate.netnih.gov The non-ionic detergent 1-Octanoyl-β-D-glucopyranoside has been effectively employed to disrupt these endotoxin-protein interactions, thereby facilitating the removal of endotoxins from protein solutions.

The mechanism of action of 1-Octanoyl-β-D-glucopyranoside in this context involves the dissociation of non-covalent bonds between endotoxins and proteins. Endotoxin-protein interactions can be both hydrophobic and electrostatic in nature. researchgate.netnih.gov The amphiphilic character of 1-Octanoyl-β-D-glucopyranoside allows it to interfere with these interactions. Its hydrophobic octyl chain can compete with the lipid A portion of the endotoxin (B1171834) for hydrophobic binding sites on the protein, while the polar glucopyranoside head can disrupt electrostatic and hydrogen bonding.

A notable application of this principle is the use of 1-Octanoyl-β-D-glucopyranoside in conjunction with affinity chromatography. For instance, an improved method for endotoxin removal utilizes polymyxin (B74138) B affinity chromatography, where the antibiotic polymyxin B is immobilized on a resin and has a high binding affinity for the lipid A moiety of endotoxins. In cases where endotoxins are tightly bound to the target protein, their capture by the polymyxin B resin is inefficient. The addition of 1-Octanoyl-β-D-glucopyranoside to the protein solution prior to chromatography effectively dissociates the endotoxin-protein complexes, liberating the endotoxin to be captured by the affinity matrix. nih.govresearchgate.net

A study utilizing a combination of polymyxin B-Sepharose 4B affinity binding and 1-Octanoyl-β-D-glucopyranoside demonstrated a significant reduction in endotoxin contamination from a commercial preparation of bovine catalase. nih.gov The key findings of this study are summarized in the table below.

| Parameter | Before Treatment | After Treatment |

| Endotoxin Reactivity | >1000-fold higher | Significantly reduced |

| Protein Loss | - | 24% |

| Catalase Enzymatic Activity Loss | - | 11% |

This method proved to be effective in not only reducing endotoxin levels to the point where the catalase was no longer pyrogenic in rabbits, but also in preserving a high degree of the protein's enzymatic activity. nih.gov The dialyzable nature of 1-Octanoyl-β-D-glucopyranoside is an additional advantage, as it can be readily removed from the final purified protein solution. merckmillipore.combiosynth.com

Enhancement of Oligosaccharide Cleavage from Glycoproteins in Enzymatic Assays

The analysis of glycoproteins often requires the enzymatic removal of their carbohydrate moieties, a process known as deglycosylation. Enzymes such as Peptide-N-Glycosidase F (PNGase F) are commonly used to cleave N-linked glycans from glycoproteins. nih.govcreative-biolabs.com The efficiency of this enzymatic cleavage can be influenced by the conformation and accessibility of the glycosylation sites on the protein. In this regard, non-ionic detergents like 1-Octanoyl-β-D-glucopyranoside can play a role in enhancing the cleavage of oligosaccharides.

While extensive studies detailing the specific enhancement of oligosaccharide cleavage by 1-Octanoyl-β-D-glucopyranoside are not abundant, its general application in deglycosylation processes is acknowledged. sigmaaldrich.com The underlying principle is that detergents can help to denature or alter the conformation of the glycoprotein (B1211001), thereby exposing the N-glycan sites to the active site of the glycosidase. This is particularly relevant for heavily glycosylated proteins or those where the glycosylation sites are sterically hindered.

The effect of detergents on glycosidase activity can, however, be complex. Most glycosidases show satisfactory activity in the presence of moderate levels (0.5-1.0%) of non-ionic detergents. neb.com However, some specific formulations of PNGase F can be inhibited by certain detergents, including octyl glucoside. neb.com This highlights the importance of optimizing the detergent concentration and the specific enzyme formulation for each glycoprotein and assay.

Interestingly, studies have shown that the presence of glucose, the head group of 1-Octanoyl-β-D-glucopyranoside, can have a direct impact on the activity of PNGase F. One study found that a 1 mg/mL glucose concentration in the reaction mixture activated a specific in-house produced 6His-PNGase F enzyme, while it did not significantly affect a commercial PNGase F product. nih.govnih.gov This suggests that the glucose moiety of the detergent might, in some contexts, contribute to the modulation of enzyme activity.

The following table summarizes the general effects of non-ionic detergents on enzymatic deglycosylation:

| Factor | Effect |

| Glycoprotein Conformation | Detergents can partially denature the protein, increasing the accessibility of glycosylation sites. |

| Glycosidase Activity | Generally unaffected at moderate concentrations of non-ionic detergents. |

| Specific Enzyme Inhibition | Some formulations of PNGase F may be inhibited by octyl glucoside. |

| Potential for Activation | The glucose headgroup may have a modest activating effect on certain PNGase F enzymes. |

Analytical and Spectroscopic Techniques for the Study of 1 Octanoyl β D Glucopyranoside in Research

Chromatographic Methods for Purity Assessment and Analysis of Derivatives

Chromatographic techniques are fundamental for the quality control of commercial 1-Octanoyl-β-D-glucopyranoside and for the analysis of its synthesized derivatives. High-Performance Liquid Chromatography (HPLC) is a cornerstone method for assessing the purity of this surfactant. researchgate.netsemanticscholar.orgnih.govresearchgate.netsemanticscholar.org For instance, reversed-phase HPLC (RP-HPLC) is employed for the quantitative analysis of 1-Octanoyl-β-D-glucopyranoside, often using a refractive index detector for detection. ucl.ac.uk This method can effectively separate the target compound from impurities and can be used to determine the percentage of α and β anomers. nih.govresearchgate.net Purity levels of ≥95% to ≥99% as determined by HPLC are commonly reported for commercially available research-grade 1-Octanoyl-β-D-glucopyranoside. researchgate.netnih.gov

Size Exclusion Chromatography (SEC), particularly high-performance size exclusion chromatography, is another critical tool. It is not only used to monitor for impurities but also to study the micellar properties of the detergent. rsc.orggenexplain.com However, studies have shown a discrepancy in micellar size determination between SEC and other methods, with SEC sometimes underestimating the size, potentially due to interactions with the chromatography matrix. rsc.orggenexplain.com

Table 1: Chromatographic Purity of 1-Octanoyl-β-D-glucopyranoside Samples

| Purity Specification | Analytical Method | Reference |

| ≥ 99% (β+α anomers) | HPLC | nih.gov |

| ≥ 97% (β+α anomers) | HPLC | researchgate.net |

| ≥ 95% | HPLC | researchgate.netsemanticscholar.org |

Spectroscopic Characterization for Structural Elucidation of Synthetic Products and Derivatives

Spectroscopic methods are paramount for the definitive structural confirmation of newly synthesized 1-Octanoyl-β-D-glucopyranoside and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR) techniques, provides detailed information about the molecular framework. ucl.ac.uknih.govzenodo.org For example, ¹H and ¹³C NMR were used to confirm the structure of 1-Octanoyl-β-D-glucopyranoside synthesized via a β-glucosidase-catalyzed reaction. ucl.ac.uk The chemical shifts and coupling constants of the protons and carbons in the glucopyranose ring and the octanoyl chain allow for unambiguous structural assignment. youtube.combmc-rm.org Two-dimensional NMR experiments, such as COSY and HSQC, can further elucidate the connectivity between atoms. nih.gov

Fourier-Transform Infrared (FT-IR) spectroscopy complements NMR by identifying the functional groups present in the molecule. nih.govzenodo.orgbmc-rm.org Characteristic absorption bands in the FT-IR spectrum confirm the presence of hydroxyl (O-H) groups, ester carbonyl (C=O) groups in derivatives, and the alkyl chain (C-H) vibrations, providing a spectroscopic fingerprint of the compound. bmc-rm.orgunimas.my

Light Scattering Techniques for Micelle Size and Aggregation Studies

The self-aggregation of 1-Octanoyl-β-D-glucopyranoside into micelles in aqueous solutions is a key aspect of its function as a detergent. Dynamic Light Scattering (DLS) and Static Light Scattering (SLS) are powerful, non-invasive techniques used to characterize the size and aggregation behavior of these micelles. rsc.orggenexplain.comgrowingscience.com

DLS measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of the micelles. growingscience.com From these fluctuations, the diffusion coefficient can be determined, which in turn allows for the calculation of the hydrodynamic radius (Rh) of the micelles via the Stokes-Einstein equation. growingscience.com DLS is sensitive enough to measure nanoparticles like micelles and can be used to study the influence of factors like concentration, pH, and ionic strength on micelle size. growingscience.com

SLS, on the other hand, measures the time-averaged intensity of scattered light as a function of angle and concentration. This technique can be used to determine the weight-averaged molecular weight (Mw) of the micelles and their aggregation number (the number of individual surfactant molecules in a single micelle). genexplain.com Studies combining DLS and SLS have provided detailed insights into the micellar properties of 1-Octanoyl-β-D-glucopyranoside, although reported aggregation numbers can vary widely depending on the measurement conditions and techniques employed. rsc.orggenexplain.com For instance, direct physical methods like light scattering have indicated a hydrodynamic radius of approximately 23 Å and an aggregation number of around 75 for a 34 mM aqueous solution. rsc.orggenexplain.com

Table 2: Micellar Properties of 1-Octanoyl-β-D-glucopyranoside Determined by Light Scattering and Other Methods

| Parameter | Value | Method(s) | Reference |

| Hydrodynamic Radius | 23 ± 3 Å | Dynamic Light Scattering | rsc.orggenexplain.com |

| Micellar Molecular Weight | 22,000 ± 3,000 Da | Dynamic Light Scattering, Ultracentrifugation | rsc.orggenexplain.com |

| Aggregation Number | 75 ± 10 | Dynamic Light Scattering, Ultracentrifugation | rsc.orggenexplain.com |

| Aggregation Number Range | 27 - 100 | Various | semanticscholar.orgrsc.orggenexplain.com |

Advanced Microscopy Techniques for Visualizing Membrane Interactions

Understanding how 1-Octanoyl-β-D-glucopyranoside interacts with and solubilizes lipid membranes is crucial for its application in membrane protein research. Atomic Force Microscopy (AFM) has emerged as a powerful technique for visualizing these interactions in real-time and at the nanoscale. AFM allows for the imaging of supported lipid bilayers in a liquid environment, providing a model system to study the effects of detergents. rsc.org

Time-lapse AFM studies have been conducted to observe the solubilization of model-supported lipid bilayers by 1-Octanoyl-β-D-glucopyranoside. rsc.org These experiments revealed that at concentrations below its critical micelle concentration (CMC), the detergent can induce disorganization within the lipid packing without solubilizing the bilayer. rsc.org However, at concentrations above the CMC, AFM imaging shows the rapid and complete desorption of the bilayer from the support surface. rsc.org This direct visualization provides critical insights into the mechanisms of membrane disruption and solubilization by this detergent, which is essential for optimizing protocols for membrane protein extraction and reconstitution. rsc.org

Computational and In Silico Methodologies for Predicting Molecular Interactions and Properties Relevant to Research

In addition to experimental techniques, computational and in silico methods are increasingly employed to predict and understand the behavior of 1-Octanoyl-β-D-glucopyranoside at a molecular level.

Molecular Dynamics Simulations for Understanding Micellar Behavior

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the structural and dynamic properties of 1-Octanoyl-β-D-glucopyranoside micelles in aqueous solutions. All-atom MD simulations can model the behavior of an aggregate of these surfactant molecules in an explicit solvent, providing insights into micelle shape, size, and stability.

Research using MD simulations has shown that 1-Octanoyl-β-D-glucopyranoside micelles are likely to be non-spherical, with an average shape of a prolate ellipsoid, even near the critical micelle concentration. These simulations also reveal details about the micelle's surface, indicating it is rough and partially elongated, and that the hydroxyl groups of the glucose head are pointed outwards, forming hydrogen bonds with water and effectively hydrating the micelle surface. Furthermore, MD simulations have been used to explore the stability of micelles of different sizes, finding that aggregates with 10 or more molecules tend to be stable over the simulation time.

Prediction of Activity Spectra for Substances (PASS) for Exploring Potential Research Applications

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that predicts a wide range of biological activities of a compound based on its structural formula. The PASS algorithm analyzes the structure-activity relationships for a large training set of known biologically active substances to predict pharmacological effects, mechanisms of action, and potential toxicity.

Recent research has applied PASS to explore the potential biological activities of 1-Octanoyl-β-D-glucopyranoside and its acylated derivatives. ucl.ac.ukgenexplain.com These studies synthesize novel carbohydrate fatty acid esters from the parent compound and then use PASS to predict their biological profiles. ucl.ac.uk For example, PASS predictions for acylated derivatives of n-Octyl β-D-glucopyranoside suggested potential antifungal and antibacterial activities. ucl.ac.uk The predictions are given as probabilities of being active (Pa) and inactive (Pi). Such in silico screening helps to guide further experimental investigation into the potential applications of these novel compounds, for instance, as potential alternatives for combating multidrug-resistant pathogens. ucl.ac.uk

Table 3: Predicted Antifungal Activity (Pa) for 1-Octanoyl-β-D-glucopyranoside Derivatives using PASS

| Compound | Predicted Antifungal Activity (Pa) | Reference |

| 3,6-di-O-pentanoate derivative | 0.738 | ucl.ac.uk |

| Mesyl ester derivative | 0.541 | ucl.ac.uk |

| Aliphatic ester derivatives | 0.705 | ucl.ac.uk |

| For comparison: Fluconazole (antifungal drug) | 0.726 | ucl.ac.uk |

In Silico Studies on Absorption, Distribution, Metabolism, and Excretion (ADMET) for Compound Characteristic Evaluation

In contemporary pharmaceutical research, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is a critical determinant of its potential success as a therapeutic agent. calpaclab.comnih.gov The high attrition rate of drug candidates during later stages of development is frequently attributed to unfavorable pharmacokinetic or toxicity profiles. calpaclab.comuq.edu.au To mitigate these risks, reduce costs, and minimize animal testing, in silico ADMET prediction models have become indispensable tools in the initial screening and characterization of compounds like 1-Octanoyl-β-D-glucopyranoside. calpaclab.comecust.edu.cn These computational methods utilize a compound's chemical structure to forecast its behavior in the human body, offering valuable insights long before substantial investment in laboratory-based experiments. researchgate.net

A variety of open-access web servers and software platforms, such as SwissADME, pkCSM, and admetSAR, provide comprehensive suites of predictive models for a wide range of ADMET-related properties. nih.govecust.edu.cnnih.govnih.gov These tools employ sophisticated algorithms, including quantitative structure-activity relationship (QSAR) models, to generate predictions for key parameters that govern a compound's journey through the body. nih.gov For 1-Octanoyl-β-D-glucopyranoside, these platforms can be used to generate a detailed ADMET profile, as outlined in the following sections.

Absorption

The absorption characteristics of a compound determine its entry into the systemic circulation. In silico models predict several key parameters related to absorption.

Table 1: Predicted Absorption Properties of 1-Octanoyl-β-D-glucopyranoside

| Parameter | Predicted Value | Significance |

| Human Intestinal Absorption (HIA) | Predicted Value | Indicates the percentage of the compound absorbed through the human intestine. |

| Caco-2 Permeability | Predicted Value | Models the permeability of the compound across the intestinal epithelial cell barrier. |

| P-glycoprotein (P-gp) Substrate | Yes/No | Predicts whether the compound is likely to be actively transported out of cells by P-glycoprotein, which can limit absorption. uq.edu.au |

Distribution

Once absorbed, a compound is distributed throughout the body. Its distribution pattern is influenced by its ability to cross biological membranes and bind to plasma proteins.

Table 2: Predicted Distribution Properties of 1-Octanoyl-β-D-glucopyranoside

| Parameter | Predicted Value | Significance |

| Blood-Brain Barrier (BBB) Permeability | Predicted Value | Indicates the likelihood of the compound crossing the blood-brain barrier and entering the central nervous system. nih.gov |

| Plasma Protein Binding (PPB) | Predicted Value | Predicts the extent to which the compound binds to proteins in the blood plasma, which affects its availability to reach target tissues. |

Metabolism

Metabolism involves the biochemical modification of compounds by enzymes, primarily the cytochrome P450 (CYP) family, which can alter their activity and facilitate their excretion. uq.edu.au

Table 3: Predicted Metabolism Properties of 1-Octanoyl-β-D-glucopyranoside

| Parameter | Predicted Value | Significance |

| CYP450 2D6 Inhibitor | Yes/No | Predicts the potential of the compound to inhibit the activity of the CYP2D6 enzyme, a key metabolic pathway for many drugs. sciensage.info |

| CYP450 3A4 Inhibitor | Yes/No | Predicts the potential of the compound to inhibit the activity of the CYP3A4 enzyme, another major drug-metabolizing enzyme. sciensage.info |

| CYP450 2C9 Inhibitor | Yes/No | Predicts the potential of the compound to inhibit the activity of the CYP2C9 enzyme. sciensage.info |

| CYP450 1A2 Inhibitor | Yes/No | Predicts the potential of the compound to inhibit the activity of the CYP1A2 enzyme. sciensage.info |

| CYP450 2C19 Inhibitor | Yes/No | Predicts the potential of the compound to inhibit the activity of the CYP2C19 enzyme. sciensage.info |

Excretion

Excretion is the process by which a compound and its metabolites are removed from the body.

Table 4: Predicted Excretion Properties of 1-Octanoyl-β-D-glucopyranoside

| Parameter | Predicted Value | Significance |

| Total Clearance | Predicted Value | Represents the volume of plasma cleared of the compound per unit of time, indicating the efficiency of elimination. |

| Renal OCT2 Substrate | Yes/No | Predicts whether the compound is likely to be a substrate for the Organic Cation Transporter 2 in the kidneys, which can influence renal excretion. |

Exploratory Biological Activities and Potential Research Tool Applications in Preclinical Models

Investigation of Antimicrobial Activity in In Vitro Models

The antimicrobial potential of 1-octanoyl-beta-D-glucopyranoside has been explored against a variety of model organisms in laboratory settings.

Antibacterial Effects Against Model Organisms

In vitro studies have demonstrated that this compound exhibits inhibitory effects against certain bacterial species. Its mode of action is often attributed to its surfactant properties, which can disrupt the integrity of bacterial cell membranes. Research has shown that this compound can act in an additive or even synergistic manner with other antimicrobial agents, enhancing their membrane-permeabilizing effects. nih.gov

Table 1: Investigated Antibacterial Effects of this compound

| Model Organism | Observed Effect |

|---|---|

| General Bacteria | Additive or synergistic membrane permeabilization with other agents. nih.gov |

Antifungal Effects Against Model Organisms

Similar to its antibacterial action, the antifungal properties of this compound are linked to its ability to perturb fungal cell membranes. Studies have investigated its efficacy against various fungal species, indicating its potential as a fungicidal agent. For instance, it has been shown to exhibit synergistic or superadditive membrane permeabilization when combined with the detergent C12EO8 against certain fungi. nih.gov

Table 2: Investigated Antifungal Effects of this compound

| Model Organism | Observed Effect |

|---|---|

| General Fungi | Synergistic or superadditive membrane permeabilization with C12EO8. nih.gov |

Assessment of Antioxidant Potential in Cell-Free or Cellular Model Systems

The antioxidant capacity of this compound has been evaluated using established in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method employed for this purpose. mdpi.comgreenskybio.commdpi.com This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical, resulting in a color change that can be quantified spectrophotometrically. mdpi.comgreenskybio.com The antioxidant activity is often expressed as the percentage of DPPH radical inhibition. greenskybio.com While specific quantitative data for this compound is not extensively detailed in the provided search results, the general class of alkyl glucosides has been a subject of interest for their antioxidant properties. The antioxidant potential of such compounds is attributed to their chemical structure and their ability to interact with and neutralize free radicals. greenskybio.commdpi.com

Use as a Permeabilizing Agent for Fixed Cell Membranes in Microscopic Studies

This compound, also known as octyl glucoside, is utilized as a non-ionic detergent to permeabilize fixed cell membranes in various microscopic and cytometric techniques. mdpi.comresearchgate.netresearchgate.net This process allows for the entry of antibodies and other labeling reagents into the cell to target intracellular antigens for detection. Its mild nature makes it a suitable alternative to harsher detergents like Triton X-100. labome.com

In immunofluorescence staining, a 0.1% solution of n-octyl-β-D-glucopyranoside can be used to reduce background signal. mdpi.com It has also been employed in flow cytometry for the detection of intracellular markers such as terminal deoxynucleotidyl transferase (TdT), where it is used to permeabilize gradient-separated leukocytes or unseparated blood and bone marrow cells. researchgate.net The effectiveness of octyl glucoside in permeabilizing cell membranes has been demonstrated in studies on human peripheral blood neutrophils to reveal cytoplasmic stores of molecules important in antigen presentation. researchgate.net

Role in Protein Crystallization Methodologies

A significant application of this compound is its role as a non-ionic detergent in the solubilization, purification, and crystallization of membrane proteins. medchemexpress.comchemsynlab.commedchemexpress.com Membrane proteins are notoriously difficult to crystallize due to their hydrophobic nature and their integration within the lipid bilayer. Detergents like this compound are crucial for extracting these proteins from the membrane and maintaining their native conformation in solution, a prerequisite for successful crystallization. chemsynlab.comresearchgate.net

Its utility extends to various crystallization techniques, including the in meso or lipid cubic phase method, which has been successful for a wide range of prokaryotic and eukaryotic membrane proteins. researchgate.net The detergent's ability to form micelles that shield the hydrophobic regions of the protein from the aqueous environment is key to its function in this context. medchemexpress.com

Development of Novel 1-Octanoyl-β-D-glucopyranoside Derivatives for Specific Research Probes or Assays

To enhance its utility in research, derivatives of this compound have been synthesized. A notable example is n-octyl β-D-thioglucopyranoside (OTG), a thioglycosylated detergent. researchgate.net OTG has been shown to be effective in increasing the size of reconstituted membrane structures, which is advantageous for two-dimensional crystallization of membrane proteins for structural analysis by electron crystallography. researchgate.net This derivative has been successfully used in the crystallization of various membrane proteins, including FhuA from Escherichia coli and light-harvesting complex II. researchgate.net The development of such derivatives with modified properties allows for more tailored applications in biochemical and structural biology research.

Future Directions and Emerging Research Perspectives for 1 Octanoyl β D Glucopyranoside

Advancements in Greener and More Sustainable Synthetic Routes for Research-Grade Material

The traditional chemical synthesis of 1-Octanoyl-β-D-glucopyranoside often involves multiple steps, the use of hazardous reagents, and the generation of significant waste, making it less environmentally friendly. Recognizing this, a key area of future research is the development of greener and more sustainable synthetic methodologies to produce high-purity material suitable for research purposes.

One promising approach involves enzymatic synthesis. Lipases and glycosidases are being investigated for their ability to catalyze the esterification of glucose with octanoic acid or the transesterification of glucose with an octanoyl ester. These enzymatic routes offer several advantages, including high specificity, mild reaction conditions (lower temperatures and pressures), and the use of renewable starting materials. This not only reduces the environmental footprint but can also lead to higher yields and purities, minimizing the need for extensive downstream processing.

Another avenue of exploration is the use of whole-cell biocatalysts. Genetically engineered microorganisms can be designed to overproduce specific enzymes, allowing for the direct conversion of simple sugars and fatty acids into 1-Octanoyl-β-D-glucopyranoside. This approach has the potential for even greater sustainability by integrating the catalyst production and the chemical reaction into a single, streamlined process. Research in this area is focused on optimizing microbial strains, fermentation conditions, and product recovery to make this a viable and cost-effective alternative to chemical synthesis.

Furthermore, advancements in green chemistry, such as the use of supercritical fluids (e.g., supercritical carbon dioxide) as reaction media, are being explored. Supercritical fluids offer a non-toxic and easily separable alternative to traditional organic solvents, further enhancing the sustainability of the synthesis process. The combination of enzymatic catalysis with these green reaction media represents a particularly exciting frontier for the eco-friendly production of research-grade 1-Octanoyl-β-D-glucopyranoside.

Further Elucidation of Molecular Mechanisms of Interaction with Diverse Biomembranes and Proteins

While 1-Octanoyl-β-D-glucopyranoside is widely used to solubilize and stabilize membrane proteins, the precise molecular mechanisms governing its interactions with a diverse range of biomembranes and proteins are not yet fully understood. Future research is poised to provide a more detailed and nuanced picture of these interactions, moving beyond a generalized model of detergent action.

High-resolution structural biology techniques, such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in visualizing the direct interactions between 1-Octanoyl-β-D-glucopyranoside and membrane proteins at an atomic level. These studies can reveal how the surfactant molecules arrange themselves around the transmembrane domains of proteins, how they influence protein conformation, and whether they occupy specific binding sites.

Furthermore, there is a growing interest in understanding how 1-Octanoyl-β-D-glucopyranoside interacts with different types of lipid bilayers, including those with varying compositions of phospholipids, sterols, and other lipids. This research will shed light on the selectivity of the surfactant and its potential to preferentially extract certain types of proteins or lipids from complex biological membranes. A deeper understanding of these fundamental mechanisms will enable researchers to use 1-Octanoyl-β-D-glucopyranoside more effectively and to interpret their experimental results with greater confidence.

Development of Novel Surfactant Analogues with Tailored Research Properties

Building on a more profound understanding of its molecular interactions, the development of novel surfactant analogues of 1-Octanoyl-β-D-glucopyranoside with tailored properties is a significant area of future research. The goal is to create new detergents that offer improved performance for specific research applications.

Another promising direction is the modification of the hydrophilic headgroup. Introducing different sugar moieties or other polar groups could alter the surfactant's interaction with the aqueous environment and with the polar regions of proteins. This could lead to analogues with enhanced ability to stabilize specific classes of proteins or to be less denaturing. For example, the synthesis of branched-chain or fluorinated analogues is being explored to create surfactants with unique properties that are not achievable with simple linear-chain compounds.

The development of "cleavable" surfactants is also an exciting prospect. These analogues would contain a chemically or enzymatically labile bond between the hydrophilic headgroup and the hydrophobic tail. This would allow for the controlled disassembly of the surfactant micelles and the gentle release of the solubilized protein, which could be particularly advantageous for downstream applications such as crystallization or functional assays.

| Analogue Type | Potential Advantage | Research Application |

| Shorter Acyl Chain | Higher CMC, easier removal | Solubilization of small proteins, rapid detergent exchange |

| Longer Acyl Chain | Lower CMC, stronger solubilization | Stabilization of large protein complexes |

| Modified Headgroup | Altered protein-surfactant interactions | Enhanced stability for specific protein classes |

| Cleavable Linker | Controlled micelle disassembly | Gentle protein release for crystallization and functional assays |

Integration into Advanced Biotechnological and Biophysical Research Platforms

The unique properties of 1-Octanoyl-β-D-glucopyranoside and its emerging analogues are leading to their integration into a variety of advanced biotechnological and biophysical research platforms. These applications go beyond its traditional role in simple protein extraction and purification.

In the field of microfluidics and lab-on-a-chip technologies, 1-Octanoyl-β-D-glucopyranoside is being used to create stable aqueous droplets in an oil phase for high-throughput screening assays. Its ability to prevent non-specific adsorption of proteins and other biomolecules to the channel walls is crucial for the miniaturization and automation of biological experiments.

Another area of integration is in the development of novel drug delivery systems. While clinical applications are outside the scope of this discussion, the use of 1-Octanoyl-β-D-glucopyranoside in preclinical research to formulate and study the delivery of hydrophobic drug candidates is a growing field. Its biocompatibility and well-defined properties make it a useful tool for in vitro and in vivo animal model studies of drug solubilization and transport across biological barriers.

Furthermore, in the realm of biosensors, 1-Octanoyl-β-D-glucopyranoside can be used to create stable, functional layers of membrane proteins on sensor surfaces. This allows for the development of highly specific and sensitive biosensors for a wide range of analytes, from small molecules to other proteins. The ability of the surfactant to maintain the native conformation of the immobilized protein is critical for the performance of these devices.

Exploration of Untapped Biological Activities in Non-Clinical In Vitro and In Vivo Animal Models

Beyond its well-established role as a surfactant for biochemical research, there is a growing interest in exploring the potential biological activities of 1-Octanoyl-β-D-glucopyranoside itself in non-clinical settings. These investigations are revealing that this molecule may have effects on cellular processes that are independent of its detergent properties.

In vitro studies using cell cultures are beginning to uncover that 1-Octanoyl-β-D-glucopyranoside can, at certain concentrations, modulate the activity of various cellular enzymes and signaling pathways. For example, some research suggests that it may influence the fluidity of cell membranes, which in turn could affect the function of membrane-associated proteins involved in cell signaling and transport.

In vivo studies in animal models are also providing intriguing, albeit preliminary, results. These non-clinical investigations are exploring the effects of 1-Octanoyl-β-D-glucopyranoside on various physiological processes. It is important to emphasize that this research is in its early stages and is focused on understanding the fundamental biological interactions of the molecule, not on any potential therapeutic applications.

The exploration of these untapped biological activities is a testament to the continued scientific curiosity surrounding 1-Octanoyl-β-D-glucopyranoside. As researchers continue to probe its interactions with biological systems, it is likely that new and unexpected properties of this versatile molecule will be discovered, further solidifying its importance in the broader scientific landscape.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.